Cas no 1333505-99-9 (4-Methoxypyridine-2-boronic acid)

4-Methoxypyridine-2-boronic acid is a boronic acid derivative featuring a methoxy-substituted pyridine ring, commonly employed as a versatile building block in organic synthesis and cross-coupling reactions. Its boronic acid functional group enables efficient participation in Suzuki-Miyaura couplings, facilitating the formation of carbon-carbon bonds with aryl or vinyl halides. The methoxy group enhances electron density, influencing reactivity and selectivity in catalytic transformations. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks. It exhibits good stability under standard handling conditions, though moisture-sensitive, requiring storage under inert atmospheres. Its compatibility with diverse reaction conditions makes it a practical choice for synthetic applications.
4-Methoxypyridine-2-boronic acid structure
1333505-99-9 structure
Product Name:4-Methoxypyridine-2-boronic acid
CAS No:1333505-99-9
MF:C6H8BNO3
MW:152.943621635437
CID:2107187
PubChem ID:45785592
Update Time:2025-06-08

4-Methoxypyridine-2-boronic acid Chemical and Physical Properties

Names and Identifiers

    • 4-methoxypyridin-2-ylboronic acid
    • (4-methoxypyridin-2-yl)boronic acid
    • 4-Methoxypyridine-2-boronic acid
    • 4-methoxy-2-pyridylboronic acid
    • JFRFELMBEBUVKH-UHFFFAOYSA-N
    • FCH889986
    • OR61412
    • AB63993
    • Boronic acid, B-(4-methoxy-2-pyridinyl)-
    • SCHEMBL7451476
    • G66868
    • DA-12106
    • 4-METHOXYPYRIDIN-2-YL-2-BORONIC ACID
    • 1333505-99-9
    • AKOS006308262
    • Inchi: 1S/C6H8BNO3/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3
    • InChI Key: JFRFELMBEBUVKH-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CN=C(B(O)O)C=1

Computed Properties

  • Exact Mass: 153.0597233g/mol
  • Monoisotopic Mass: 153.0597233g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6

4-Methoxypyridine-2-boronic acid Pricemore >>

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4-Methoxypyridine-2-boronic acid Related Literature

Additional information on 4-Methoxypyridine-2-boronic acid

Comprehensive Guide to 4-Methoxypyridine-2-boronic acid (CAS No. 1333505-99-9): Properties, Applications, and Industry Trends

4-Methoxypyridine-2-boronic acid (CAS No. 1333505-99-9) is a specialized boronic acid derivative widely recognized for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This compound, featuring a methoxy-substituted pyridine core, has gained significant attention in pharmaceutical research, material science, and agrochemical development due to its unique reactivity profile and structural versatility.

The growing demand for heterocyclic boronic acids like 4-Methoxypyridine-2-boronic acid reflects broader trends in green chemistry and catalytic process optimization. Researchers increasingly prioritize this compound for its ability to facilitate C-C bond formation under mild conditions, aligning with industry shifts toward sustainable synthesis methods. Recent publications highlight its utility in constructing biaryl ethers and complex pharmaceutical intermediates, particularly in oncology and CNS drug discovery pipelines.

From a structural perspective, the electron-donating methoxy group at the 4-position significantly influences the compound's electronic properties and chelation behavior. This modification enhances stability compared to unsubstituted pyridine boronic acids while maintaining sufficient reactivity for palladium-catalyzed transformations. Advanced studies using X-ray crystallography and NMR spectroscopy have elucidated its preferred tautomeric forms in solution, critical information for reaction design.

In material science applications, 4-Methoxypyridine-2-boronic acid serves as a key building block for π-conjugated polymers and organic electronic materials. Its incorporation into OLED architectures and organic photovoltaics has shown promising results in improving charge transport properties. The compound's ability to participate in sequential cross-coupling makes it particularly valuable for constructing multifunctional molecular scaffolds with precise spatial arrangements.

Quality control parameters for CAS 1333505-99-9 typically include HPLC purity (>98%), boron content analysis, and residual solvent screening. Leading manufacturers employ continuous flow chemistry approaches to enhance production efficiency while minimizing protodeboronation side reactions. Proper storage conditions (typically under inert atmosphere at -20°C) are essential to maintain stability, as with most organoboron compounds.

The scientific literature documents innovative applications of 4-Methoxypyridine-2-bororonic acid in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. Its orthogonal reactivity allows selective modification of biomolecules while preserving other functional groups, addressing a key challenge in biologic-drug conjugation strategies. Recent patent filings reveal novel uses in fluorescent probes for cellular imaging and metal-organic frameworks (MOFs) with tailored porosity.

Market analysts project steady growth for pyridine boronic acid derivatives, driven by expanding applications in drug discovery and advanced materials. The compound's compatibility with water-tolerant coupling conditions positions it favorably for industrial-scale API synthesis. Emerging research explores its potential in covalent organic frameworks (COFs) and supramolecular catalysts, further broadening its technological relevance.

For synthetic chemists working with 1333505-99-9, recent methodological advances include microwave-assisted coupling protocols and photoredox catalytic systems that improve yields while reducing heavy metal contamination. The compound's hydrolytic stability compared to aliphatic boronic acids makes it particularly suitable for multistep synthesis applications where aqueous workups are required.

Environmental and regulatory considerations for 4-Methoxypyridine-2-boronic acid production emphasize waste minimization through catalyst recycling and atom-economic processes. Life cycle assessment studies demonstrate advantages over traditional organotin reagents in terms of eco-toxicity profiles. These factors contribute to its inclusion in green chemistry toolkits for academic and industrial researchers.

Future research directions for CAS 1333505-99-9 may explore its potential in dynamic covalent chemistry systems and self-healing materials. The compound's dual functionality (as both a hydrogen bond acceptor and boronic acid) creates opportunities for designing stimuli-responsive materials with applications in drug delivery and smart coatings. Continued innovation in protective group strategies for boronic acids will likely expand its synthetic utility further.

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